molecular formula C11H13ClN2 B13651633 1-(Quinolin-8-yl)ethanamine hydrochloride

1-(Quinolin-8-yl)ethanamine hydrochloride

Cat. No.: B13651633
M. Wt: 208.69 g/mol
InChI Key: ZHVSKCKTECPHDA-UHFFFAOYSA-N
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Description

1-(Quinolin-8-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring attached to an ethanamine group, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-8-yl)ethanamine hydrochloride typically involves the reaction of quinoline derivatives with ethanamine under specific conditions. One common method includes the use of quinoline-8-carbaldehyde, which undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-8-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-8-carboxylic acid, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(Quinolin-8-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-8-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the ethanamine group can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(Quinolin-8-yl)ethanamine hydrochloride is unique due to its specific combination of the quinoline ring and ethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

1-quinolin-8-ylethanamine;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;/h2-8H,12H2,1H3;1H

InChI Key

ZHVSKCKTECPHDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)N.Cl

Origin of Product

United States

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